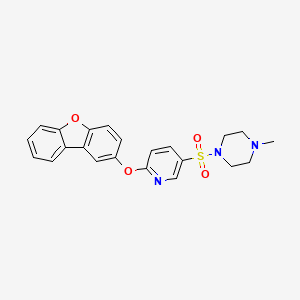
1-(6-Dibenzofuran-2-yloxypyridin-3-yl)sulfonyl-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Dibenzofuran-2-yloxypyridin-3-yl)sulfonyl-4-methylpiperazine, also known as DBMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBMP is a sulfonamide-based molecule that belongs to the class of piperazine derivatives.
Mécanisme D'action
The mechanism of action of 1-(6-Dibenzofuran-2-yloxypyridin-3-yl)sulfonyl-4-methylpiperazine is not fully understood. However, it has been proposed that 1-(6-Dibenzofuran-2-yloxypyridin-3-yl)sulfonyl-4-methylpiperazine exerts its therapeutic effects by modulating various signaling pathways in cells. 1-(6-Dibenzofuran-2-yloxypyridin-3-yl)sulfonyl-4-methylpiperazine has been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation. 1-(6-Dibenzofuran-2-yloxypyridin-3-yl)sulfonyl-4-methylpiperazine has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects
1-(6-Dibenzofuran-2-yloxypyridin-3-yl)sulfonyl-4-methylpiperazine has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 1-(6-Dibenzofuran-2-yloxypyridin-3-yl)sulfonyl-4-methylpiperazine has also been found to inhibit the migration and invasion of cancer cells by regulating the expression of matrix metalloproteinases. 1-(6-Dibenzofuran-2-yloxypyridin-3-yl)sulfonyl-4-methylpiperazine has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 1-(6-Dibenzofuran-2-yloxypyridin-3-yl)sulfonyl-4-methylpiperazine has been found to exhibit antimicrobial activity by disrupting the bacterial cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
1-(6-Dibenzofuran-2-yloxypyridin-3-yl)sulfonyl-4-methylpiperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been found to exhibit potent anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for further research. However, 1-(6-Dibenzofuran-2-yloxypyridin-3-yl)sulfonyl-4-methylpiperazine also has some limitations. It has been found to exhibit cytotoxicity towards normal cells at high concentrations, which may limit its therapeutic potential. Further studies are needed to determine the optimal dosage and treatment regimen for 1-(6-Dibenzofuran-2-yloxypyridin-3-yl)sulfonyl-4-methylpiperazine.
Orientations Futures
There are several future directions for research on 1-(6-Dibenzofuran-2-yloxypyridin-3-yl)sulfonyl-4-methylpiperazine. One area of research is the development of novel formulations of 1-(6-Dibenzofuran-2-yloxypyridin-3-yl)sulfonyl-4-methylpiperazine that can improve its solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 1-(6-Dibenzofuran-2-yloxypyridin-3-yl)sulfonyl-4-methylpiperazine, which may provide insights into its therapeutic potential. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(6-Dibenzofuran-2-yloxypyridin-3-yl)sulfonyl-4-methylpiperazine in preclinical and clinical trials. Overall, 1-(6-Dibenzofuran-2-yloxypyridin-3-yl)sulfonyl-4-methylpiperazine has the potential to be a valuable therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.
Méthodes De Synthèse
1-(6-Dibenzofuran-2-yloxypyridin-3-yl)sulfonyl-4-methylpiperazine can be synthesized through a multistep process that involves the reaction of 2-aminopyridine with 2-bromo-6-dibenzofuranol, followed by the reaction with piperazine and sulfonyl chloride. The final product is obtained through purification and crystallization steps. The synthesis of 1-(6-Dibenzofuran-2-yloxypyridin-3-yl)sulfonyl-4-methylpiperazine has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1-(6-Dibenzofuran-2-yloxypyridin-3-yl)sulfonyl-4-methylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. 1-(6-Dibenzofuran-2-yloxypyridin-3-yl)sulfonyl-4-methylpiperazine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1-(6-Dibenzofuran-2-yloxypyridin-3-yl)sulfonyl-4-methylpiperazine has been found to exhibit antimicrobial activity against a wide range of bacteria, including drug-resistant strains.
Propriétés
IUPAC Name |
1-(6-dibenzofuran-2-yloxypyridin-3-yl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-24-10-12-25(13-11-24)30(26,27)17-7-9-22(23-15-17)28-16-6-8-21-19(14-16)18-4-2-3-5-20(18)29-21/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTBYNCURHAOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)OC3=CC4=C(C=C3)OC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Dibenzofuran-2-yloxypyridin-3-yl)sulfonyl-4-methylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7478225.png)
![3-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7478229.png)
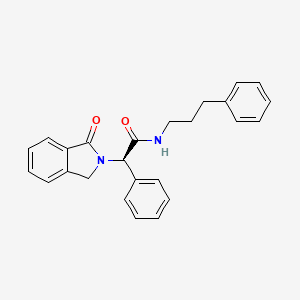
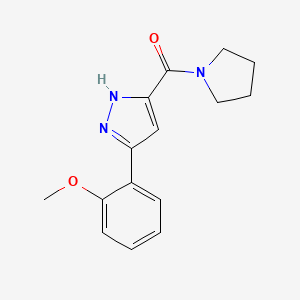
methanone](/img/structure/B7478263.png)
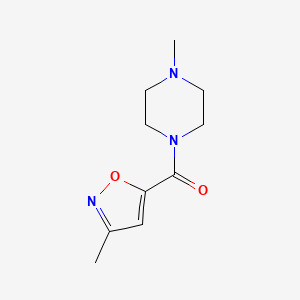
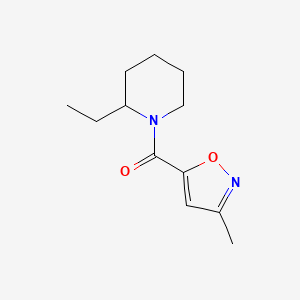
![2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B7478316.png)

![N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B7478328.png)
![3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478331.png)
![N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478338.png)
![4-{[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B7478339.png)
![N-(4-ethylbenzyl)-11-oxo-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B7478346.png)